molecular formula C9H17NO3 B12574849 4-Oxopentan-2-yl propan-2-ylcarbamate CAS No. 191589-65-8

4-Oxopentan-2-yl propan-2-ylcarbamate

Cat. No.: B12574849
CAS No.: 191589-65-8
M. Wt: 187.24 g/mol
InChI Key: WKJNSLMYODIDEZ-UHFFFAOYSA-N
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Description

4-Oxopentan-2-yl propan-2-ylcarbamate is a chemical compound with the molecular formula C10H17NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopentan-2-yl propan-2-ylcarbamate typically involves the reaction of 4-oxopentan-2-yl chloride with propan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Oxopentan-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

4-Oxopentan-2-yl propan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Oxopentan-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    N-((2-Methyl-4-oxopentan-2-yl)prop-2-enamide): Similar structure but with an amide group instead of a carbamate group.

    2-(6-Methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide: Similar structure with additional functional groups

Uniqueness

4-Oxopentan-2-yl propan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

191589-65-8

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-oxopentan-2-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C9H17NO3/c1-6(2)10-9(12)13-8(4)5-7(3)11/h6,8H,5H2,1-4H3,(H,10,12)

InChI Key

WKJNSLMYODIDEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC(C)CC(=O)C

Origin of Product

United States

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